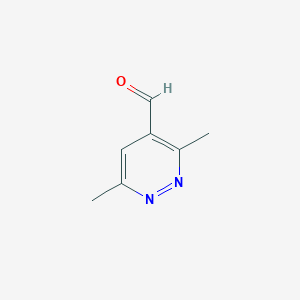

3,6-Dimethylpyridazine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyridazine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-7(4-10)6(2)9-8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCREUYGKXEJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547091-17-7 | |

| Record name | 3,6-dimethylpyridazine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpyridazine-4-carbaldehyde typically involves the reaction of 3,6-dimethylpyridazine with appropriate aldehyde-forming reagents under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyridazine-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methyl groups and the aldehyde group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

Oxidation: 3,6-Dimethylpyridazine-4-carboxylic acid.

Reduction: 3,6-Dimethylpyridazine-4-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,6-Dimethylpyridazine-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyridazine-4-carbaldehyde depends on its specific application.

Comparison with Similar Compounds

Similar Compounds

3,6-Dimethylpyridazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

4-Methylpyridazine-3-carbaldehyde: Similar structure but with different substitution patterns, leading to different reactivity and applications.

Uniqueness

3,6-Dimethylpyridazine-4-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the pyridazine ring, which provides a distinct set of chemical properties and reactivity patterns .

Biological Activity

3,6-Dimethylpyridazine-4-carbaldehyde is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H10N2O

- Molecular Weight: 150.18 g/mol

The compound features a pyridazine ring with two methyl groups at the 3 and 6 positions and an aldehyde group at the 4 position. This unique structure contributes to its biological activity.

Synthesis Methods:

The synthesis of this compound typically involves:

- Starting Materials: 3,6-dimethylpyridazine and appropriate aldehyde reagents.

- Reaction Conditions: The reaction is generally performed under acidic or basic conditions to facilitate the formation of the aldehyde.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, this compound has demonstrated anticancer properties. A study utilizing human cancer cell lines (HeLa and MCF7) showed that treatment with this compound resulted in dose-dependent cytotoxicity. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased reactive oxygen species (ROS) levels and alterations in cell cycle phases.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- DNA Interaction: Preliminary studies suggest that it may bind DNA, leading to structural changes that inhibit replication.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted by assessed the antimicrobial properties of various pyridazine derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi. -

Cytotoxicity Assessment:

In a comparative analysis of several compounds for anticancer activity, highlighted that this compound showed significant cytotoxic effects on HeLa cells through apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dimethylpyridazine-4-carbaldehyde, and what intermediates are critical?

- Methodology : The compound can be synthesized via cyclocondensation reactions followed by functional group transformations. For example, pyridazine ring formation using 1,4-diketones or hydrazine derivatives, followed by regioselective methylation and oxidation to introduce the aldehyde group. Key intermediates include 3,6-dimethylpyridazine precursors, which may undergo Vilsmeier-Haack formylation or oxidation of hydroxymethyl groups to yield the aldehyde .

- Data Insight : Similar pyridazine derivatives (e.g., 4-Methyl-6-phenylpyridazine-3-carboxylic acid) utilize hydrazine-mediated cyclization, suggesting analogous pathways for ring formation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Methyl groups at positions 3 and 6 show distinct splitting patterns due to coupling with adjacent nitrogen atoms .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. How does the aldehyde group in this compound participate in nucleophilic reactions?

- Methodology : The aldehyde undergoes condensation with amines to form Schiff bases or reacts with Grignard reagents for nucleophilic addition. For example, pyridine-4-carbaldehyde derivatives form stable semicarbazones under mild acidic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Challenges include handling twinned crystals or low-resolution data, which require iterative refinement and validation via R-factor analysis .

- Case Study : SHELXTL (Bruker AXS) has been widely used for pyridazine derivatives, enabling accurate determination of methyl and aldehyde group orientations .

Q. What experimental strategies address contradictions in synthetic yields across studies?

- Methodology :

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Purification : Compare column chromatography vs. recrystallization efficiency for isolating the aldehyde without side-product contamination. Evidence from pyridazinone syntheses highlights ethanol reflux as a yield-enhancing condition .

Q. Can computational modeling predict the reactivity of this compound in complex biological systems?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like kinases, leveraging structural analogs (e.g., 4-Methylpiperazinyl quinazoline derivatives) .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.